Estriol-d3-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estriol-d3-1, also known as Othis compound, is a deuterium-labeled form of estriol. Estriol is one of the three major estrogens produced by the human body, primarily during pregnancy. It is a weak estrogen compared to estradiol and estrone. The deuterium labeling in this compound is used to trace and quantify the compound during scientific research, particularly in pharmacokinetics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Estriol-d3-1 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the estriol molecule. This process typically involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuterium incorporation. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Estriol-d3-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form estrone-d3-1.
Reduction: It can be reduced to form estradiol-d3-1.
Substitution: Deuterium atoms in this compound can be substituted with hydrogen or other isotopes under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Catalysts like palladium on carbon (Pd/C) are employed for hydrogen-deuterium exchange reactions.
Major Products
Oxidation: Estrone-d3-1
Reduction: Estradiol-d3-1
Substitution: Various deuterated derivatives depending on the substituent used.
Scientific Research Applications
Estriol-d3-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the synthesis and metabolism of estrogens.
Biology: Helps in understanding the biological pathways and effects of estrogens in the body.
Medicine: Employed in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of estriol.
Industry: Utilized in the development of new drugs and therapeutic agents targeting estrogen receptors
Mechanism of Action
Estriol-d3-1 exerts its effects by binding to estrogen receptors in target cells. Once bound, the receptor-ligand complex enters the nucleus and regulates gene transcription, leading to the formation of messenger RNA (mRNA). The mRNA interacts with ribosomes to produce specific proteins that mediate the biological effects of estriol .
Comparison with Similar Compounds
Estriol-d3-1 is unique due to its deuterium labeling, which distinguishes it from other estrogens. Similar compounds include:
Estradiol: A more potent estrogen with stronger binding affinity to estrogen receptors.
Estrone: Another major estrogen with intermediate potency between estriol and estradiol.
Deuterated Estradiol (Estradiol-d3): Similar to this compound but with deuterium labeling on estradiol instead of estriol
This compound’s uniqueness lies in its application as a tracer in scientific research, providing valuable insights into the pharmacokinetics and metabolism of estrogens.
Properties
Molecular Formula |
C18H24O3 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-2,4,16-trideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D,16D |
InChI Key |
PROQIPRRNZUXQM-UHUWLHGCSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@]([C@@H]4O)([2H])O)C)C(=C1O)[2H] |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.